Maltosan

説明

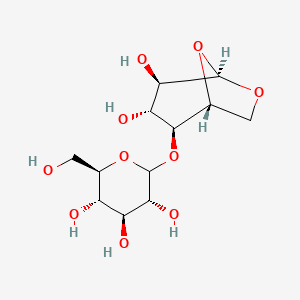

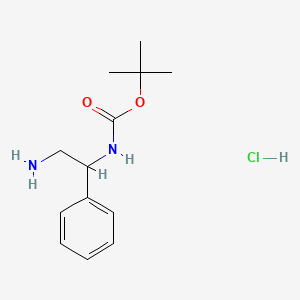

Maltosan is a compound with the molecular formula C12H20O10 . It is a water-soluble polymer composed of maltose units, characterized by its branching and high molecular weight. It was first synthesized from starch by the action of Bacillus macerans.

Synthesis Analysis

Levoglucosan (1,6-anhydro-β-D-glucopyranose) (LG), a major product during the pyrolysis of cellulose, might be a promising chemical platform . The synthesis of levoglucosan focuses not only on the pyrolytic methods but also on the recent scientific progress in the chemical and biochemical transformation of levoglucosan to highly valued compounds .Molecular Structure Analysis

The molecular structure of this compound is complex with multiple hydroxyl groups and ether linkages . The InChI string and Canonical SMILES provide a detailed description of the molecular structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.28 g/mol . It has 6 hydrogen bond donors and 10 hydrogen bond acceptors . The compound has a complexity of 394 and a topological polar surface area of 158 Ų .科学的研究の応用

Chitosan-Maltosan Derivatives in Drug Delivery Systems

Maltosan, a derivative of chitosan, has been gaining attention in the field of drug delivery. A study by Alupei et al. (2016) highlights the development of polymer magnetic nanoparticles based on the chitosan-maltose derivative and magnetite. This innovation aims to enhance hydrophilicity and improve the retention time of nanoparticles in blood flow, making it a potential carrier for targeted antitumor drug delivery (Alupei et al., 2016).

Biomedical Applications of Chitosan

While the focus is on this compound, it's essential to understand its base compound, chitosan, for a comprehensive view. Chitosan is a biopolymer derived from chitin, used in various biomedical applications such as tissue engineering, wound healing, and gene therapy due to its biocompatibility, non-toxicity, and antimicrobial properties. Recent research by Mittal et al. (2018) emphasizes the versatility of chitosan in biomedical fields, especially its use in creating scaffolds for regenerative medicine (Mittal et al., 2018).

Chitosan in Tissue Engineering

Chitosan has shown significant promise in tissue engineering. A review by Kim et al. (2008) highlights the use of chitosan derivatives in various tissue engineering applications, such as skin, bone, cartilage, and nerve tissue engineering. The properties of chitosan, including its gel-forming abilities and high affinity to macromolecules, make it an ideal supporting material in these applications (Kim et al., 2008).

Chitosan in Gene Therapy and Drug Delivery

Chitosan's role extends to gene therapy and drug delivery. Wu et al. (2020) discuss the efficiency of chitosan as a drug delivery vector in fish biotechnology, emphasizing its potential in gene therapy studies for fish vaccination and metabolic limitation management (Wu et al., 2020).

Chitosan in Dentistry

Chitosan's applications also include the field of dentistry. Cicciu et al. (2019) conducted a systematic review of chitosan's uses in dentistry, highlighting its effectiveness in surgical healing of post-extraction oral wounds, reduction in bacterial biofilm in dental cements, and as a component in desensitizing toothpaste (Cicciu et al., 2019).

特性

IUPAC Name |

(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYZUJSCZCPGHH-YAOKBAGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the advantage of using macroporous resin to separate maltosan from maltose syrup?

A1: Macroporous resins effectively adsorb oligosaccharides from maltose syrup, with the adsorption strength directly correlating to the oligosaccharide's degree of polymerization []. This allows for separation based on the size of the this compound molecules. Additionally, the adsorbed this compound can be eluted with deionized water, making it a simpler and more efficient method compared to other separation techniques [].

Q2: How does the concentration of maltose syrup affect the separation of this compound using macroporous resin?

A2: The research indicates that lower concentrations of maltose syrup (50-150 mg/ml) result in a more efficient separation of this compound by macroporous resin []. This suggests that at higher concentrations, the resin's capacity to differentiate and separate oligosaccharides based on their polymerization degree might be somewhat reduced.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)

![3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde](/img/structure/B1380487.png)